molecular formula C8H12IN3O B14945826 2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide

2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide

Cat. No.: B14945826
M. Wt: 293.10 g/mol
InChI Key: OGSHCABGBXRUOS-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom at the 4-position and an acetamide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Iodination: The pyrazole ring is then iodinated at the 4-position using iodine or an iodine-containing reagent under suitable conditions.

    Acetamide formation: The iodinated pyrazole is reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the acetamide group.

    N-alkylation: Finally, the acetamide is alkylated with isopropyl bromide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to modifications in the pyrazole ring or the acetamide group.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring or modifications in the acetamide group.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide has several scientific research applications, including:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: It can be employed in the development of novel materials with unique electronic or optical properties.

    Biological studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industrial applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pyrazole ring and acetamide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, influencing their function and activity.

Comparison with Similar Compounds

2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:

    2-(4-chloro-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide: This compound has a chlorine atom instead of iodine, which may affect its reactivity and biological activity.

    2-(4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide: The presence of a bromine atom can lead to different chemical and physical properties compared to the iodine-substituted compound.

    2-(4-fluoro-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide: Fluorine substitution can significantly alter the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C8H12IN3O

Molecular Weight

293.10 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C8H12IN3O/c1-6(2)11-8(13)5-12-4-7(9)3-10-12/h3-4,6H,5H2,1-2H3,(H,11,13)

InChI Key

OGSHCABGBXRUOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=C(C=N1)I

Origin of Product

United States

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